Cas no 2981-10-4 (1-(Cyclohex-1-en-1-yl)piperidine)

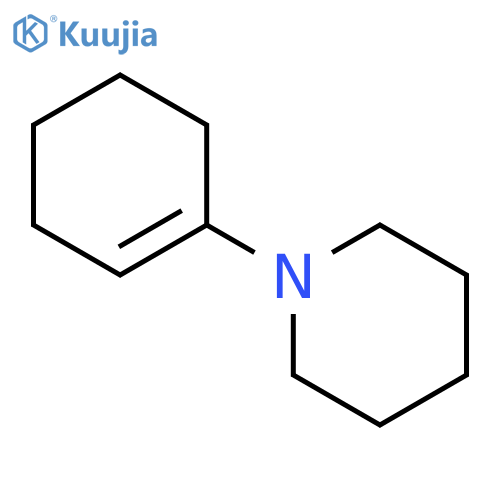

2981-10-4 structure

商品名:1-(Cyclohex-1-en-1-yl)piperidine

1-(Cyclohex-1-en-1-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-(Cyclohex-1-en-1-yl)piperidine

- 1-(Cyclohexen-1-yl)piperidine

- 1-(1-Cyclohexen-1-yl)piperidine

- 1-(1-cyclohexenyl)piperidine

- 1-(1-piperidino)cyclohexene

- 1-(cyclohex-1-enyl)-piperidine

- 1-piperidino-1-cyclohexene

- 1-piperidino-cyclohexene

- cyclohex-1-enylpiperidine

- N-(1-Cyclohexen-1-yl)piperidine

- N-(1-cyclohexene-1-yl)piperidine

- N-(1-Cyclohexenyl)piperidine

- PIPERIDINE,1-(1-CYCLOHEXEN-1-YL)

- Piperidine, 1-(cyclohexenyl)-

- AKOS015897876

- 1-Cyclohex-1-enyl-piperidine

- 56361-81-0

- 1-(1-Piperidinyl)cyclohex-1-ene

- MFCD00014643

- FT-0658067

- 1-(1-Piperidinyl)cyclohexene

- AS-40164

- 1-Piperidine, 1-(cyclohexenyl)-

- NS00113779

- KPVMGWQGPJULFL-UHFFFAOYSA-N

- SCHEMBL497507

- CS-0450683

- 5-20-02-00048 (Beilstein Handbook Reference)

- 1-Cyclohexen-1-ylpiperidine

- SB41090

- A820059

- 1-(Cyclohex-1-enyl)piperidine

- DTXSID70952249

- EV49787M4Y

- PIPERIDINE, 1-(1-CYCLOHEXEN-1-YL)-

- 2981-10-4

- 1-cyclohexenylpiperidine

- Cyclohexenylpiperidine

- CAA98110

- 1-Piperidinocyclohexene

- 1-Piperidinylcyclohexene

- BRN 0113990

- 1-(1-cyclohexen-1-yl)-piperidin

- 622-974-1

-

- MDL: MFCD00014643

- インチ: InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2

- InChIKey: KPVMGWQGPJULFL-UHFFFAOYSA-N

- ほほえんだ: C1CC=C(CC1)N2CCCCC2

- BRN: 113990

計算された属性

- せいみつぶんしりょう: 165.15200

- どういたいしつりょう: 165.152

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 3.2

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.978

- ふってん: 120-122°C 16mm

- フラッシュポイント: 120-122°C/16mm

- 屈折率: 1.5140

- PSA: 3.24000

- LogP: 2.86810

- ようかいせい: 使用できません

1-(Cyclohex-1-en-1-yl)piperidine セキュリティ情報

- 危険カテゴリコード: R 22:飲み込み有害。R 36/38:目と皮膚に刺激性がある。

- セキュリティの説明: S26-S36/37/39

- RTECS番号:TM6510000

- セキュリティ用語:S26;S36/37/39

- ちょぞうじょうけん:冷蔵(+4°C)

- リスク用語:R22; R36/38

1-(Cyclohex-1-en-1-yl)piperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(Cyclohex-1-en-1-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A129005326-25g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 95% | 25g |

$370.22 | 2023-09-02 | |

| Apollo Scientific | OR936208-25g |

1-(1-Piperidino)cyclohexene |

2981-10-4 | 95% | 25g |

£145.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D955186-5g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 97% | 5g |

$150 | 2023-09-04 | |

| A2B Chem LLC | AB56345-1g |

1-(1-Piperidino)cyclohexene |

2981-10-4 | 97% | 1g |

$35.00 | 2024-04-20 | |

| Aaron | AR003DHH-5g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 97% | 5g |

$111.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D955186-1g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 97% | 1g |

$80 | 2025-02-28 | |

| eNovation Chemicals LLC | D955186-5g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 97% | 5g |

$155 | 2025-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KZ262-1g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 96% | 1g |

¥184.0 | 2022-07-28 | |

| Chemenu | CM180279-500g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 95% | 500g |

$611 | 2021-08-05 | |

| Alichem | A129005326-500g |

1-(Cyclohex-1-en-1-yl)piperidine |

2981-10-4 | 95% | 500g |

$659.53 | 2023-09-02 |

1-(Cyclohex-1-en-1-yl)piperidine 関連文献

-

1. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindolesDenis W. Clack,Anthony H. Jackson,Noojaree Prasitpan,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 2 1982 909

-

Leif A. K?rte,Sebastian Blomeyer,Shari Heidemeyer,Jan Hendrick Nissen,Andreas Mix,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Dalton Trans. 2016 45 17319

2981-10-4 (1-(Cyclohex-1-en-1-yl)piperidine) 関連製品

- 1125-99-1(1-Pyrrolidino-1-cyclohexene)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2981-10-4)1-(Cyclohex-1-en-1-yl)piperidine

清らかである:99%

はかる:1g

価格 ($):160.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2981-10-4)1-(1-哌啶)环己烷

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ